5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a phenyl group and a tetramethylpiperidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is a key intermediate. This can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction . The next step involves the formation of the cyclohexane-1,3-dione ring, which can be achieved through various cyclization reactions. Finally, the phenyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: TEMPO, NaClO, NaBr
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO can yield aldehydes or ketones, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with various molecular targets. The tetramethylpiperidinylamino group can act as a radical scavenger, capturing free radicals and preventing oxidative damage . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor used in the synthesis of the target compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A related compound with similar structural features.
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: Another compound with a tetramethylpiperidinylamino group.
Uniqueness
5-Phenyl-2-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its combination of a phenyl group and a tetramethylpiperidinylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-5-phenyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2)12-17(13-22(3,4)24-21)23-14-18-19(25)10-16(11-20(18)26)15-8-6-5-7-9-15/h5-9,14,16-17,24-25H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIXUIIRGESKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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